molecular formula C12H14FN3 B14111447 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine

Cat. No.: B14111447
M. Wt: 219.26 g/mol
InChI Key: GYVUZCNJWMNYBH-UHFFFAOYSA-N
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Description

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-fluorobenzyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-Butylhydroperoxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the 4-fluorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methylimidazole: Lacks the fluorine atom, which may affect its biological activity.

    2-(4-Chlorobenzyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.

    1-(4-Methylbenzyl)-2-ethylimidazole: Features a methyl group instead of fluorine, leading to different steric and electronic effects.

Uniqueness

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is unique due to the presence of the 4-fluorobenzyl group, which can enhance its lipophilicity and ability to interact with specific molecular targets. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-4-yl]ethanamine

InChI

InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16/h1-4,8-9H,5-7,14H2

InChI Key

GYVUZCNJWMNYBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CCN)F

Origin of Product

United States

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